2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile
Overview
Description
2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, two chlorophenyl groups, and a nitrile group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the formation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via a Friedel-Crafts acylation reaction, where chlorobenzene derivatives react with the nicotinonitrile core in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the chlorinated intermediate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile
- 2-Amino-4-(4-bromophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile
- 2-Amino-4-(4-fluorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile
Uniqueness
2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)nicotinonitrile is unique due to the presence of both 4-chlorophenyl and 3,4-dichlorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N3/c19-12-4-1-10(2-5-12)13-8-17(24-18(23)14(13)9-22)11-3-6-15(20)16(21)7-11/h1-8H,(H2,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQOVRORWRQKHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC(=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001150270 | |
Record name | 2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001150270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235100-76-2 | |
Record name | 2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=235100-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001150270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.